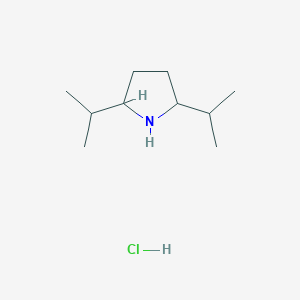

2,5-Diisopropylpyrrolidine hydrochloride

Description

BenchChem offers high-quality 2,5-Diisopropylpyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diisopropylpyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5-di(propan-2-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-7(2)9-5-6-10(11-9)8(3)4;/h7-11H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYHBRFKTDGLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(N1)C(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Diisopropylpyrrolidine Hydrochloride and Analogous Chiral Pyrrolidines

Strategies for Pyrrolidine (B122466) Ring Formation and Stereocontrol

The construction of the pyrrolidine ring with precise control over the stereochemistry at the C2 and C5 positions is the central challenge in synthesizing these compounds. Strategies often rely on either creating the desired stereocenters during the cyclization step or starting with precursors where the stereochemistry is already established.

Diastereoselective methods aim to form the pyrrolidine ring in a manner that preferentially yields one diastereomer (e.g., cis or trans) over others. Several effective strategies have been developed.

One notable method is the iodocyclization of enantiopure homoallylic sulfonamides. nih.gov This process affords trans-2,5-disubstituted 3-iodopyrrolidines with high stereoselectivity. nih.gov Another powerful technique is the Palladium(II)-catalyzed Wacker-type aerobic oxidative cyclization. This reaction, using alkenes with tethered tert-butanesulfinamide nucleophiles, furnishes enantiopure cis-2,5-disubstituted pyrrolidines. acs.org

A de novo strategy involving two consecutive C(sp³)–H amination reactions has also been reported. nih.govacs.org A rhodium(II)-catalyzed asymmetric nitrene C–H insertion on 1,4-diarylbutane substrates proceeds with high regioselectivity and diastereoselectivities ranging from 9:1 to over 20:1. nih.gov Furthermore, the stereochemical outcome of cyclization can sometimes be controlled by the choice of protecting group on the nitrogen atom. For instance, in syntheses starting from pyroglutamic acid derivatives, carbamate (B1207046) protecting groups can favor the formation of cis-pyrrolidines, while a benzamide (B126) group can lead to the trans-isomer as the major product. acs.org

| Method | Key Reagents/Catalyst | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Iodocyclization | I₂, K₂CO₃ | trans | nih.gov |

| Wacker-Type Aerobic Oxidative Cyclization | Pd(TFA)₂, O₂ | cis | acs.org |

| Rhodium-Catalyzed C-H Amination | Chiral Rhodium(II) Catalyst | High (9:1 to >20:1 dr) | nih.govacs.org |

| Mannich Reaction / Iodocyclization | Chiral Sulfinimine, I₂ | Diastereoselective | nih.govacs.org |

Accessing specific enantiomers of 2,5-disubstituted pyrrolidines requires enantioselective strategies, which generally fall into three categories: utilizing the chiral pool, employing chiral auxiliaries, or applying asymmetric catalysis.

Chiral Pool Synthesis: This approach uses readily available, enantiopure natural products as starting materials. L-pyroglutamic acid, d-mannitol, and carbohydrates are common choices. nih.govacs.org For example, d-mannitol can be converted into C2-symmetrical bisepoxides, which then serve as precursors for various enantiopure trans-2,5-dialkylpyrrolidines. nih.gov

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction. Chiral sulfinimines are frequently used, for instance, in diastereoselective Mannich reactions that precede a cyclization step to form the pyrrolidine ring. nih.govacs.org Another example is the use of Oppolzer's chiral sultam to direct an asymmetric 1,3-dipolar cycloaddition, achieving a high level of diastereoselectivity and enantioselectivity in the construction of the pyrrolidine ring. acs.org

Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of iminoesters with enones, controlled by specific chiral ligands, can produce pyrrolidines with high regio-, diastereo-, and enantioselectivity (up to >99% ee). acs.org Ring-closing enyne metathesis (RCEM) using Grubbs catalysts is another effective method for synthesizing chiral pyrrolidine derivatives under mild conditions. organic-chemistry.org

Precursor Design and Chemical Derivatization

Amino acids, particularly pyroglutamic acid, serve as valuable chiral precursors due to their inherent stereochemistry. acs.org They can be chemically modified through functional group manipulations to build up the desired substitution pattern on the pyrrolidine ring. acs.org Carbohydrates like D-mannitol offer another source of C2-symmetrical chiral precursors that can be elaborated into complex pyrrolidines. nih.gov

More advanced strategies design acyclic precursors specifically for stereoselective cyclization. For example, enantiopure homoallylic amines can be prepared and then cyclized via methods like iodocyclization to yield trans-2,5-disubstituted pyrrolidines. nih.gov

| Precursor Type | Specific Example | Resulting Pyrrolidine Type | Reference |

|---|---|---|---|

| 1,4-Dicarbonyl Compound | 2,5-Hexanedione | Cis- or trans-2,5-dimethylpyrrolidine | nih.gov |

| Amino Acid (Chiral Pool) | L-Pyroglutamic Acid | Enantiopure 2,5-disubstituted pyrrolidines | nih.govacs.org |

| Carbohydrate (Chiral Pool) | D-Mannitol | Enantiopure trans-2,5-dialkylpyrrolidines | nih.gov |

| Acyclic Sulfinyl Imine | Derived from aldehyde and tBu-sulfinamide | Enantiopure cis-2,5-disubstituted pyrrolidines | acs.org |

| Acyclic Homoallylic Amine | Derived from β-amino aldehydes | Enantiopure trans-2,5-disubstituted pyrrolidines | nih.gov |

Preparation of the Hydrochloride Salt Form and Considerations for Isolation

Once the pyrrolidine free base is synthesized and purified, it is often converted to its hydrochloride salt. This conversion serves several practical purposes: it enhances the compound's stability, improves its water solubility, and facilitates easier handling and storage by transforming an often-oily free base into a stable, crystalline solid. ontosight.ai

The preparation is typically a straightforward acid-base reaction. The purified pyrrolidine base is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol. An acid, such as hydrochloric acid (often as a solution in an organic solvent like diethyl ether or as gaseous HCl), is then added to the solution. google.com This protonates the nitrogen atom of the pyrrolidine ring, leading to the precipitation of the hydrochloride salt. google.comnih.gov The solid salt can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under a vacuum. google.com The process can be performed as the final step after the synthesis of the pyrrolidine ring or in a one-pot sequence following a reduction step without isolation of the intermediate free base. google.com

Optimization of Reaction Conditions for Synthetic Efficiency

Optimizing reaction conditions is crucial for developing practical and scalable synthetic routes. The primary goals are to maximize chemical yield, improve stereoselectivity, reduce reaction times, and simplify purification procedures. This often involves screening various catalysts, solvents, temperatures, and reagent stoichiometries.

For instance, in the development of tandem amination/cyanation sequences for pyrrolidine synthesis, reaction conditions are optimized by testing different solvents, co-catalysts (such as Sc(OTf)₃), and heating methods (conventional vs. microwave). nih.gov In redox-enabled intramolecular hydroamination processes, a key optimization was the development of a one-pot, two-step procedure where amine oxidation and hydroamination occur separately from the final reduction step, which avoided the undesired oxidation of the reducing agent. researchgate.net The choice of reductant and the stoichiometry of both the oxidant and reductant were systematically varied to achieve the highest yields. researchgate.net In catalytic processes like the iridium-catalyzed reductive [3+2] cycloaddition, optimization involves screening different iridium complexes, reductants, and solvents to find the conditions that provide the best yield and diastereoselectivity. acs.org

Development of Pathways for Accessing Specific Enantiomeric Forms

The ability to selectively synthesize either enantiomer of a chiral compound is highly desirable, a concept known as enantiodivergent synthesis. Several sophisticated pathways have been developed to access specific enantiomeric forms of 2,5-disubstituted pyrrolidines.

One powerful strategy starts from a single chiral precursor and, through different reaction pathways, leads to either enantiomer of the final product. For example, D-mannitol can be transformed into either (S,S)- or (R,R)-bisepoxides, which then serve as starting points for the enantiodivergent synthesis of various naturally occurring trans-2,5-dialkylpyrrolidines. nih.gov

Biocatalysis offers an elegant solution for accessing specific enantiomers. Transaminases (TAs) are enzymes that can be selected to produce either the (R)- or (S)-enantiomer of a chiral amine from a prochiral ketone. acs.org By screening a panel of TAs, researchers can identify enzymes that provide the desired enantiomer of a 2-substituted pyrrolidine with very high enantiomeric excess (>99% ee). acs.org

Furthermore, the stereochemical outcome of some catalytic reactions can be switched by simply changing the protecting group on the nitrogen atom of the precursor. In a gold-catalyzed tandem reaction, the choice of protecting group was found to control the stereochemistry, allowing for a stereodivergent synthesis of 2,5-disubstituted pyrrolidines and enabling the total synthesis of a diastereomeric pair of alkaloid natural products from a common precursor. rsc.org

Stereochemical Aspects and Chiral Control Principles

Mechanistic Basis of Diastereoselective Induction by Chiral Pyrrolidine (B122466) Derivatives

Chiral pyrrolidine derivatives, including 2,5-diisopropylpyrrolidine, serve as effective chiral auxiliaries, guiding the stereochemical outcome of reactions by creating a chiral environment. The mechanism of diastereoselective induction primarily relies on steric hindrance. When the pyrrolidine is converted into a chiral enamine or imine, the bulky substituents at the C2 and C5 positions effectively shield one of the two faces of the enamine or imine double bond.

The incoming electrophile is thereby directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer over the other. The C2-symmetric nature of trans-2,5-disubstituted pyrrolidines, such as the diisopropyl variant, ensures that both substituents cooperate in shielding the same face of the reactive intermediate, enhancing the level of diastereoselectivity. nih.govresearchgate.net

The transition state geometry is crucial in determining the stereochemical outcome. For instance, in the alkylation of an imine derived from a C2-symmetric pyrrolidine, the substituent at the 2-position of the pyrrolidine ring forces the incoming electrophile to approach from the opposite face, leading to a high degree of diastereoselectivity. The rigidity of the pyrrolidine ring helps to maintain a well-defined conformation in the transition state, which is essential for effective stereochemical communication.

Principles of Enantioselective Control in Catalytic Systems

In catalytic systems, 2,5-disubstituted pyrrolidines are pivotal in organocatalysis and as ligands in metal-catalyzed reactions. nih.govresearchgate.net The principle of enantioselective control lies in the formation of a transient chiral catalyst-substrate complex. This complex orients the reactants in a specific three-dimensional arrangement, lowering the activation energy for the formation of one enantiomer while raising it for the other.

In organocatalysis, particularly in enamine and iminium ion catalysis, the chiral pyrrolidine derivative forms a chiral enamine or iminium ion with the substrate. The substituents at the C2 and C5 positions create a chiral pocket around the reactive center, dictating the trajectory of the incoming reagent and thus controlling the absolute stereochemistry of the product. nih.gov

For metal-catalyzed reactions, C2-symmetric pyrrolidine derivatives are incorporated into ligands that coordinate with a metal center. nih.govresearchgate.net The chiral ligand framework creates a chiral environment around the metal, influencing the binding of the substrate and the subsequent bond-forming steps. The C2-symmetry is advantageous as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. nih.govresearchgate.net

Application of 2,5-Diisopropylpyrrolidine as a Chiral Auxiliary in Stereodivergent Synthesis

Stereodivergent synthesis aims to produce any desired stereoisomer of a product from a common starting material by simply changing the reagents or reaction conditions. 2,5-Disubstituted pyrrolidines, serving as chiral auxiliaries, can facilitate such transformations. rsc.orgnih.gov By choosing the appropriate enantiomer of the pyrrolidine auxiliary, it is possible to access either enantiomer of the product.

Furthermore, by modifying the reaction conditions or the sequence of transformations, different diastereomers can be obtained. For example, in intramolecular iridium-catalyzed allylic aminations, the use of different enantiomers of a chiral ligand derived from a pyrrolidine scaffold can control the relative position of the substituents in the resulting pyrrolidine product, leading to either cis or trans isomers. nih.gov While specific examples detailing the use of 2,5-diisopropylpyrrolidine in stereodivergent synthesis are not extensively documented, the principles established with other 2,5-disubstituted pyrrolidines are applicable. rsc.orgnih.gov

The following table illustrates the stereochemical outcomes in asymmetric synthesis using C2-symmetric pyrrolidine derivatives as chiral auxiliaries in related systems.

| Pyrrolidine Auxiliary | Reaction Type | Substrate | Product Diastereomeric/Enantiomeric Excess | Reference |

| (2R,5R)-2,5-Dimethylpyrrolidine | Alkylation | Propanal | >95% de | nih.gov |

| (2R,5R)-2,5-Diphenylpyrrolidine | Iodocyclization | Homoallylic sulfonamide | High de | nih.gov |

| (2S,5S)-2,5-Dibenzylpyrrolidine | Michael Addition | Cyclohexanone and nitrostyrene | 99% ee | nih.gov |

Influence of Substituent Effects on Stereochemical Outcomes

The nature of the substituents at the C2 and C5 positions of the pyrrolidine ring has a profound impact on the stereochemical outcome of a reaction. Both steric and electronic effects play a crucial role. beilstein-journals.orgbeilstein-journals.org

Steric Effects: The size and bulkiness of the substituents are paramount in dictating the level of stereoselectivity. Larger substituents, such as isopropyl groups, create a more sterically demanding environment, leading to more effective facial shielding of the reactive intermediate. This generally results in higher diastereoselectivity or enantioselectivity. The enhanced steric hindrance provided by the isopropyl groups in 2,5-diisopropylpyrrolidine, compared to smaller groups like methyl, is expected to lead to improved stereocontrol.

Electronic Effects: The electronic properties of the substituents can also influence the reactivity and selectivity of the catalyst or auxiliary. Electron-donating or electron-withdrawing groups can alter the electron density of the pyrrolidine nitrogen and, consequently, the reactivity of the derived enamine or iminium ion. While alkyl groups like isopropyl are primarily considered for their steric influence, their electron-donating nature can also play a subtle role in modulating the catalytic activity.

The following table provides a comparative view of the influence of different substituents on the enantioselectivity of a Michael addition reaction catalyzed by pyrrolidine derivatives.

| C2,C5-Substituent | Enantiomeric Excess (% ee) | Reference |

| Methyl | 92 | nih.gov |

| Phenyl | 95 | nih.gov |

| Benzyl | 99 | nih.gov |

Role of C2-Symmetry in Pyrrolidine Scaffolds for Enhanced Asymmetric Induction

The C2-symmetry of the 2,5-diisopropylpyrrolidine scaffold is a key feature that contributes to its effectiveness in asymmetric induction. nih.govresearchgate.net A C2-symmetric molecule has a twofold rotational axis of symmetry, meaning that a 180° rotation about this axis results in an identical molecule.

In the context of chiral auxiliaries and ligands, C2-symmetry offers several advantages:

Reduced Number of Diastereomeric Transition States: The symmetry reduces the number of possible competing diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher selectivity. nih.govresearchgate.net

Cooperative Steric Shielding: The two substituents on the pyrrolidine ring are positioned to reinforce each other's steric influence, creating a more defined and effective chiral environment. nih.govresearchgate.net

Simplified NMR Spectra: The symmetry of the molecule often leads to simpler NMR spectra, which can aid in the characterization of intermediates and products.

The trans-configuration of the substituents in C2-symmetric 2,5-disubstituted pyrrolidines places the bulky groups on opposite sides of the ring, creating a well-defined chiral pocket that is highly effective in controlling the approach of reactants. This structural feature is fundamental to the high levels of asymmetric induction observed in reactions employing these chiral scaffolds. nih.govrsc.org

Applications in Asymmetric Catalysis and Advanced Organic Transformations

2,5-Diisopropylpyrrolidine Hydrochloride as a Chiral Ligand Precursor in Transition Metal Catalysis

2,5-Diisopropylpyrrolidine hydrochloride serves as a crucial starting material for the synthesis of a variety of chiral ligands employed in transition metal-catalyzed asymmetric reactions. The pyrrolidine (B122466) nitrogen atom provides a convenient point for derivatization, allowing for the introduction of various coordinating groups such as phosphines, amines, and oxazolines. These modifications lead to the formation of bidentate or polydentate ligands that can effectively chelate to a metal center, thereby creating a chiral catalytic species.

The C2-symmetry of the 2,5-diisopropylpyrrolidine backbone is a key feature, as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities in catalytic reactions. The sterically demanding isopropyl groups play a significant role in defining the shape of the catalytic pocket, influencing substrate approach and, consequently, the stereochemical outcome of the reaction. Ligands derived from this scaffold have been successfully utilized in a range of transition metal-catalyzed processes, including hydrogenations, hydrosilylations, and various cross-coupling reactions. The ability to readily modify the ligand structure allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific substrates and transformations.

Organocatalytic Applications Utilizing 2,5-Diisopropylpyrrolidine Scaffolds

The pyrrolidine motif is a cornerstone of modern organocatalysis, and derivatives of 2,5-diisopropylpyrrolidine have emerged as powerful catalysts for a variety of asymmetric transformations. nih.gov By modifying the pyrrolidine nitrogen, for instance, with a silyl-protected diarylprolinol group, highly effective organocatalysts can be synthesized. researchgate.net These catalysts operate through the formation of transient chiral enamines or iminium ions with carbonyl substrates, effectively lowering the LUMO of the electrophile and providing a stereocontrolled environment for the reaction.

The bulky isopropyl groups at the 2- and 5-positions of the pyrrolidine ring create a sterically hindered environment that effectively shields one face of the reactive intermediate, directing the approach of the nucleophile to the opposite face and thus inducing high levels of enantioselectivity. Catalysts based on the 2,5-diisopropylpyrrolidine scaffold have demonstrated remarkable efficacy in a range of organocatalytic reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions.

A notable application of a cis-2,5-disubstituted pyrrolidine organocatalyst is in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, which has been shown to proceed with excellent yields and enantioselectivities. researchgate.netrsc.org

Table 1: Organocatalytic Michael Addition using a cis-2,5-Disubstituted Pyrrolidine Catalyst researchgate.netrsc.org

| Aldehyde Substrate | Nitromethane | Yield (%) | Enantioselectivity (% ee) |

| Cinnamaldehyde | Nitromethane | up to 91 | >99 |

| Other α,β-unsaturated aldehydes | Nitromethane | High | High |

Enantioselective Carbon-Carbon Bond Forming Reactions

The development of stereoselective methods for the construction of carbon-carbon bonds is a central theme in organic synthesis. Catalysts derived from 2,5-diisopropylpyrrolidine have played a significant role in advancing this field, enabling the enantioselective formation of these crucial bonds in several key reaction types.

Asymmetric Alkylations

Chiral ligands derived from 2,5-disubstituted pyrrolidines have been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. researchgate.net These reactions are fundamental for the construction of stereogenic centers. The ligands, often featuring amine and imine coordinating groups, create a chiral environment around the palladium center, which influences the nucleophilic attack on the π-allyl palladium intermediate. The stereochemical outcome of these reactions can be highly dependent on the structure of the ligand, including the substituents on the pyrrolidine ring. The bulky isopropyl groups in 2,5-diisopropylpyrrolidine-derived ligands can exert significant steric control, leading to high levels of enantioselectivity in the formation of the alkylated products.

Enantioselective Aldol Additions

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, and its asymmetric variant is of paramount importance in the synthesis of complex molecules. Organocatalysts based on the 2,5-diisopropylpyrrolidine scaffold have been investigated for their ability to promote enantioselective aldol reactions. These catalysts typically function by forming a chiral enamine with a ketone donor, which then reacts with an aldehyde acceptor. The steric hindrance provided by the diisopropylpyrrolidine moiety plays a crucial role in controlling the facial selectivity of the reaction, leading to the formation of aldol adducts with high diastereo- and enantioselectivity. While various prolinamide derivatives have shown success in catalyzing aldol reactions, the specific use of 2,5-diisopropylpyrrolidine derivatives continues to be an area of active research. researchgate.net

Asymmetric Diels-Alder and Related Cycloadditions

The Diels-Alder reaction is a classic and highly efficient method for the construction of six-membered rings. The development of catalytic and enantioselective versions of this reaction has been a major focus in organic synthesis. Chiral Lewis acids and organocatalysts derived from pyrrolidine scaffolds have been shown to be effective in promoting asymmetric Diels-Alder reactions. wiley-vch.de The catalyst activates the dienophile and provides a chiral environment to control the approach of the diene. While the direct application of 2,5-diisopropylpyrrolidine-derived catalysts in standard Diels-Alder reactions is an area of ongoing investigation, related pyrrolidine-based systems have shown significant promise. For instance, in inverse-electron-demand hetero-Diels-Alder reactions of dioxopyrrolidines, high yields and enantioselectivities have been achieved using chiral metal complexes. nih.govrsc.org

Table 2: Asymmetric Inverse-Electron-Demand Hetero-Diels-Alder Reaction nih.govrsc.org

| Diene | Dienophile | Catalyst | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) |

| Dioxopyrrolidines | Simple Olefins | Chiral Iron(III)/N,N'-dioxide complex | up to 99 | up to 99:1 | up to 99 |

Enantioselective Heck-Type Reactions

The Heck reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an unsaturated halide or triflate and an alkene. The development of enantioselective variants of the Heck reaction has been a significant challenge. Chiral ligands are crucial for inducing asymmetry in these transformations. While a broad range of chiral ligands have been explored for this purpose, the specific use of ligands derived from 2,5-diisopropylpyrrolidine in enantioselective Heck-type reactions is a developing area. The steric and electronic properties of such ligands could potentially offer unique advantages in controlling the regioselectivity and enantioselectivity of these complex transformations.

Enantioselective Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral pyrrolidine derivatives have been extensively utilized as organocatalysts and ligands to facilitate these transformations with high stereocontrol.

Asymmetric Aminations

Chiral pyrrolidines are instrumental in the development of asymmetric amination reactions. While specific examples detailing the use of 2,5-diisopropylpyrrolidine hydrochloride as a catalyst for asymmetric aminations are not prevalent, the synthesis of enantioenriched 2,5-disubstituted pyrrolidines often involves stereoselective C-H amination steps. nih.gov For example, rhodium(II)-catalyzed asymmetric nitrene C–H insertion has been utilized to construct the pyrrolidine ring system with high diastereoselectivity. nih.gov In such cases, the 2,5-disubstituted pyrrolidine is the product of the asymmetric transformation rather than the catalyst. However, the fundamental principles of stereochemical control demonstrated in these syntheses underscore the potential of chiral pyrrolidines to influence the stereochemical outcome of amination reactions.

Enantioselective Fluorination Reactions

The introduction of fluorine into organic molecules can significantly impact their biological activity. Organocatalytic enantioselective fluorination has emerged as a powerful tool for the synthesis of chiral fluorine-containing compounds. While direct catalysis by 2,5-diisopropylpyrrolidine hydrochloride in these reactions is not widely reported, the broader family of pyrrolidine-based organocatalysts, particularly diarylprolinol silyl (B83357) ethers and imidazolidinones, have been successfully applied in the α-fluorination of aldehydes and ketones. These catalysts operate through the formation of a chiral enamine intermediate, which then reacts with an electrophilic fluorine source. The stereochemistry of the newly formed C-F bond is dictated by the chiral environment created by the catalyst.

Asymmetric Epoxidations

Asymmetric epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to chiral epoxides which are versatile building blocks. Organocatalysis has offered metal-free alternatives for this reaction. While there is a lack of specific literature detailing the use of 2,5-diisopropylpyrrolidine hydrochloride as a catalyst for asymmetric epoxidations, the field of organocatalytic epoxidation is well-established. nih.gov Chiral ketones and iminium salts derived from amines have been shown to be effective catalysts. The principle involves the formation of a chiral oxidizing agent in situ or the activation of the olefin towards nucleophilic attack by an oxidant through a chiral intermediate.

Integration into Total Synthesis of Stereochemically Complex Molecules

The utility of a chiral catalyst or auxiliary is ultimately demonstrated by its successful application in the total synthesis of complex, biologically active molecules. The 2,5-disubstituted pyrrolidine motif is a common feature in many natural products, and stereoselective methods for its construction are crucial. nih.gov For instance, the total synthesis of alkaloid natural products such as (+)-monomorine I and (+)-indolizidine 195B has been achieved through stereodivergent methods that allow for the controlled formation of the 2,5-disubstituted pyrrolidine core. rsc.org While 2,5-diisopropylpyrrolidine hydrochloride may not always be the specific catalyst employed, the synthetic strategies developed for accessing these complex targets often rely on the principles of asymmetric catalysis where chiral pyrrolidines play a key role. rsc.org The development of intramolecular iridium-catalyzed allylic aminations has provided a route to 2,5-disubstituted 3-hydroxypyrrolidines, which are precursors to natural products like (+)-bulgecinine and (+)-preussin. rsc.org

Contribution to the Development of Novel Asymmetric Synthetic Methodologies

The unique structural and stereochemical properties of C₂-symmetric 2,5-dialkylpyrrolidines have inspired the development of new asymmetric synthetic methods. These pyrrolidine derivatives have been utilized as chiral auxiliaries and as core scaffolds for the design of novel organocatalysts and ligands. nih.gov The predictable stereochemical control exerted by the 2,5-disubstituted pyrrolidine framework has been exploited in a range of transformations, including aldol reactions, Michael additions, and cycloadditions. The development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts, for example, has led to highly enantioselective Michael additions of nitromethane to α,β-unsaturated aldehydes. rsc.org The continuous exploration of the catalytic potential of this class of compounds contributes to the expanding toolbox of the synthetic organic chemist, enabling the efficient and stereoselective synthesis of complex molecules.

Mechanistic Investigations of Reactions Involving Chiral Pyrrolidine Derivatives

Characterization of Transition State Geometries and Intermediates

The stereoselectivity of reactions catalyzed by chiral pyrrolidines is determined at the transition state of the stereodetermining step. Computational chemistry, particularly DFT, has become an invaluable tool for characterizing the geometries of these fleeting structures. whiterose.ac.uknih.gov

In gold(I)-catalyzed intramolecular cycloadditions using ligands derived from chiral pyrrolidines, DFT analysis has been used to study the chiral binding pockets. nih.govacs.org These studies reveal that the specific conformations adopted by the substrate and catalyst in the transition state are stabilized by various non-covalent interactions, which ultimately dictate the enantioselective folding. nih.gov For the asymmetric 'clip-cycle' synthesis of pyrrolidines, DFT studies supported the aza-Michael cyclisation as the rate and stereochemical determining step, correctly predicting the formation of the major enantiomer. whiterose.ac.uk

Experimental characterization of intermediates is also crucial. In copper-catalyzed C-H amination, a fluorinated copper(II) complex, [(Tp^iPr2OH)CuF], has been isolated and structurally characterized, providing tangible evidence for intermediates proposed in the mechanistic pathway. acs.org However, kinetic studies and independent synthesis have also shown that other plausible species are not, in fact, intermediates in the main catalytic cycle. acs.orgnih.gov For example, while a putative fluorinated intermediate could be synthesized and converted to the final product under heating, its reaction profile was completely different from the primary catalytic reaction, ruling it out as a true intermediate. acs.orgnih.gov

The table below summarizes findings from a DFT study on the asymmetric Michael reaction between propanal and nitrostyrene, catalyzed by a silylated pyrrolidine (B122466), highlighting the relative energies of different transition states that lead to various stereoisomers.

| Transition State | Pathway | Relative Free Energy (kcal/mol) | Predicted Product Configuration |

|---|---|---|---|

| TS-A1-anti | Pathway A | 0.00 | (2S, 3R) |

| TS-A2-anti | Pathway B | 2.93 | (2R, 3S) |

| TS-B1-syn | Pathway C | 1.55 | (2S, 3S) |

| TS-B2-syn | Pathway D | 2.01 | (2R, 3R) |

Analysis of Catalytic Cycles and Rate-Determining Steps

For the copper-catalyzed synthesis of pyrrolidines via intramolecular C-H amination, a catalytic cycle involving Cu(I)/Cu(II) species has been proposed. acs.org Kinetic isotope effect experiments (discussed further in section 5.5) have provided strong evidence that the C-H bond cleavage is the turnover-limiting, or rate-determining, step of this process. acs.orgnih.gov

In organocatalytic reactions, the rate-determining step can vary. For some Michael additions catalyzed by pyrrolidine derivatives, the initial attack of the amine on the electrophile is reversible, and the subsequent deprotonation of the intermediate ammonium (B1175870) ion is the rate-determining step. acs.org This is often observed for catalysts with bulky substituents. acs.org In other cases, such as the reaction between two NO₂ molecules and one CO molecule, the rate is determined by the initial slow step of two NO₂ molecules reacting, with the CO participating in a subsequent, faster step. wikipedia.org

The following table outlines a proposed catalytic cycle for the copper-catalyzed intramolecular C-H amination.

| Step | Description | Key Species | Notes |

|---|---|---|---|

| 1 | Coordination | Cu(I) precatalyst coordinates with N-fluoro amide substrate. | Initiation of the cycle. |

| 2 | Oxidation & N-F Cleavage | Oxidation of Cu(I) to Cu(II) with cleavage of the N-F bond. | Formation of a Cu(II)-F species. |

| 3 | C-H Cleavage (RDS) | Intramolecular C-H bond cleavage. | This is the rate-determining step. acs.orgnih.gov |

| 4 | Reductive Elimination | C-N bond formation and reduction of Cu(II) to Cu(I). | Forms the pyrrolidine ring. |

| 5 | Catalyst Regeneration | Release of the product and regeneration of the active Cu(I) catalyst. | Completes the cycle. |

Stereoelectronic Effects and Non-Covalent Interactions in Enantioinduction

The high degree of enantioselectivity achieved with chiral pyrrolidine catalysts is a result of subtle stereoelectronic effects and a network of non-covalent interactions (NCIs) in the transition state. nih.gov These interactions, though individually weak, collectively create a significant energy difference between the diastereomeric transition states leading to the two possible enantiomers. nih.govacs.orgnih.gov

Key non-covalent interactions that play a role in enantioinduction include:

Hydrogen Bonding: In catalysts featuring hydrogen-bond donor groups (like squaramides or thioureas), these groups can activate the electrophile and orient it within the chiral pocket. nih.govrsc.org The hydrogen bond between a sulfonimide proton and a quinolyl nitrogen has been shown through MO calculations to be critical for enantioselectivity. nih.gov

π-π Stacking: Interactions between aromatic rings on the substrate and the catalyst can be a major stabilizing force. nih.gov In gold-catalyzed reactions, T-shaped π-π interactions between a naphthyl ring on the substrate and an aromatic substituent on the pyrrolidine ligand play a major role in chiral folding and transition state stabilization. nih.gov

Steric Repulsion: Bulky groups on the catalyst scaffold create a sterically defined pocket that favors one approach trajectory of the reactants over another. This steric control is a fundamental principle in many pyrrolidine-based organocatalysts. rsc.org

Computational tools like Non-Covalent Interaction (NCI) plots are used to visualize and analyze these weak interactions, providing a qualitative picture of the stabilizing forces within the chiral pocket of the catalyst. nih.govacs.org DFT calculations have demonstrated that these various non-covalent interactions between the enamine intermediate and the electrophile lead to a significantly favored transition state, resulting in high enantioselectivity. nih.gov The strategic placement of substituents on the pyrrolidine ring can tune these interactions to optimize catalytic performance.

Isotopic Labeling Studies for Mechanistic Probing

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a reaction, providing definitive insights into reaction mechanisms. numberanalytics.comresearchgate.netnih.gov One of the most common applications in studying catalytic mechanisms involving C-H bond activation is the kinetic isotope effect (KIE).

The KIE is determined by comparing the reaction rate of a substrate containing a specific atom (e.g., hydrogen, H) with the rate of the same substrate where that atom has been replaced by a heavier isotope (e.g., deuterium, D). A primary KIE value (kH/kD) significantly greater than 1 indicates that the C-H bond is being broken in the rate-determining step of the reaction.

In the study of copper-catalyzed intramolecular C-H amination for pyrrolidine synthesis, KIE experiments have been instrumental. acs.orgnih.gov

Using a substrate with a fully deuterated benzylic position (1b-d₂) yielded a KIE value of 1.7. nih.gov

A direct competition experiment with a monodeuterated substrate (1b-d₁) gave a primary KIE of kH/kD = 3.3. acs.orgnih.gov

A similar experiment for a six-membered ring closure to form a piperidine (B6355638) resulted in a kH/kD value of 4.2. nih.gov

These results provide compelling evidence that the C-H bond cleavage is indeed the rate-limiting step in this transformation. acs.orgnih.gov Deuterium labeling studies have also been used to corroborate computational findings and support proposed radical-mediated pathways in regio- and enantioselective C(sp³)–C(sp³) coupling reactions to form chiral pyrrolidines. organic-chemistry.orgresearchgate.net

Kinetic Studies and Reaction Order Determination

Kinetic studies provide quantitative data on reaction rates and how they are affected by the concentrations of reactants and catalysts. This information is used to determine the reaction order with respect to each component, which helps to formulate a rate law that must be consistent with any proposed mechanism.

For reactions involving chiral pyrrolidine organocatalysts, kinetic measurements have shown that many reactions follow second-order kinetics: first order in the amine catalyst and first order in the electrophile. acs.org This is consistent with a mechanism where the rate-determining step involves the collision of one catalyst-derived intermediate (like an enamine) and one molecule of the other reactant.

Theoretical and Computational Studies of 2,5 Diisopropylpyrrolidine Based Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of reactions catalyzed by pyrrolidine (B122466) derivatives, providing valuable information on transition states and reaction intermediates. While specific DFT studies on 2,5-diisopropylpyrrolidine hydrochloride are not extensively documented in the literature, the mechanistic principles derived from studies of similar organocatalysts, such as proline and other 2,5-dialkylpyrrolidines, are highly relevant.

Organocatalytic reactions involving pyrrolidine-based catalysts typically proceed through either an enamine or an iminium ion intermediate. The formation of these intermediates is a key step that activates the substrate for subsequent transformations. DFT calculations can model the entire reaction profile, identifying the rate-determining step and the energies of all transition states and intermediates. For instance, in aldol (B89426) or Michael reactions, the reaction is understood to proceed via an enamine intermediate formed between the ketone or aldehyde and the secondary amine of the pyrrolidine catalyst. nih.govacs.org

Computational studies on analogous systems reveal that the substituents on the pyrrolidine ring, such as the isopropyl groups in 2,5-diisopropylpyrrolidine, play a crucial role in stabilizing the key transition states and influencing the reaction pathway. These bulky groups can create a specific steric environment that directs the approach of the reactants, thereby controlling the stereochemical outcome of the reaction.

A generalized reaction mechanism often investigated using DFT for a pyrrolidine-catalyzed reaction, such as the Michael addition, involves the following key steps:

Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. masterorganicchemistry.com

C-C Bond Formation: The enamine attacks an electrophile (e.g., a nitroolefin), leading to the formation of a new carbon-carbon bond and an iminium ion intermediate.

Hydrolysis: The iminium ion is hydrolyzed to release the product and regenerate the catalyst.

| Mechanistic Step | Description | Key Computational Insight |

| Enamine Formation | Reaction of the pyrrolidine with a carbonyl substrate. | Determination of the transition state energy for enamine formation and the relative stability of different enamine isomers. |

| C-C Bond Formation | Nucleophilic attack of the enamine on an electrophile. | Identification of the stereochemistry-determining transition state and the role of non-covalent interactions in stabilizing this state. nih.gov |

| Catalyst Regeneration | Hydrolysis of the iminium intermediate to release the product and the catalyst. | Understanding the energetics of the final steps of the catalytic cycle. |

Computational Modeling of Chiral Recognition and Catalyst-Substrate Interactions

Chiral recognition is the process by which a chiral catalyst differentiates between the enantiomers of a chiral reactant or the enantiotopic faces of a prochiral substrate. Computational modeling is a powerful tool for visualizing and quantifying the interactions that govern chiral recognition. In the case of 2,5-diisopropylpyrrolidine-based catalysts, the two isopropyl groups create a well-defined chiral pocket that directs the binding of the substrate.

Molecular dynamics simulations can be employed to study the binding of substrates to the catalyst, revealing the preferred orientations and the key intermolecular interactions responsible for stereodifferentiation. nih.gov These interactions can include hydrogen bonding, steric repulsion, and van der Waals forces. For example, in a reaction involving an enamine intermediate, the bulky isopropyl groups can effectively shield one face of the enamine, forcing the electrophile to attack from the less hindered face, leading to a high degree of enantioselectivity.

The analysis of catalyst-substrate complexes using computational methods can reveal subtle non-covalent interactions that are critical for enantioselectivity. Studies on similar trans-2,5-diarylpyrrolidine catalysts have shown that attractive noncovalent interactions, such as CH-π and lone pair-π interactions, between the catalyst and the substrate in the transition state can be more important than steric hindrance in determining the stereochemical outcome. nih.gov These insights are crucial for understanding the source of stereoselectivity and for the design of new catalysts with improved performance.

Prediction and Rationalization of Stereoselectivity

One of the most significant applications of computational chemistry in organocatalysis is the prediction and rationalization of stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict the major product of a reaction and to understand the factors that control its formation.

DFT calculations are commonly used to locate and characterize the transition states for the stereodetermining step of a reaction. nih.govrsc.org The energy difference between the diastereomeric transition states (ΔΔG‡) is related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the products through the Eyring equation. A higher energy difference corresponds to a higher degree of stereoselectivity.

For pyrrolidine-based catalysts, the stereochemical outcome is often rationalized using models that consider the steric and electronic effects of the substituents on the pyrrolidine ring. nih.govnih.gov In the case of 2,5-diisopropylpyrrolidine, the bulky isopropyl groups are expected to enforce a specific conformation of the pyrrolidine ring and to create a highly asymmetric environment around the active site. Computational studies on proline and its derivatives have shown that the puckering of the five-membered ring and the orientation of the carboxylic acid group (or other substituents) are critical for achieving high stereoselectivity. nih.govresearchgate.net Similar principles would apply to 2,5-diisopropylpyrrolidine, where the isopropyl groups would dictate the conformational preferences of the ring and the orientation of the catalytically active amine group.

Recent advancements have also seen the use of machine learning models, trained on DFT-computed data, to predict the enantioselectivity of organocatalysts, offering a faster screening of potential catalyst candidates. rsc.org

| Computational Method | Application in Stereoselectivity Prediction | Key Findings from Analogous Systems |

| DFT Calculations | Locating and calculating the energies of stereoisomeric transition states. | The energy difference between transition states accurately predicts the enantiomeric excess. nih.govrsc.org |

| Molecular Dynamics | Simulating the dynamic interactions between the catalyst and substrates. | Reveals the preferred binding modes that lead to a specific stereochemical outcome. nih.gov |

| QSAR/Machine Learning | Developing predictive models based on catalyst structure and reaction outcomes. | Enables rapid screening of new catalyst designs for high stereoselectivity. rsc.orgnih.gov |

Conformational Analysis and Dynamic Behavior of Pyrrolidine Scaffolds

The catalytic activity and selectivity of pyrrolidine-based catalysts are highly dependent on the conformation of the five-membered ring. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring, such as the isopropyl groups in 2,5-diisopropylpyrrolidine, significantly influence the conformational preferences of the scaffold. nih.gov

Computational methods, including molecular mechanics and DFT, can be used to perform a detailed conformational analysis of the pyrrolidine ring. rsc.org These studies can identify the lowest energy conformations of the catalyst and the energy barriers for interconversion between different conformers. The dynamic behavior of the pyrrolidine ring can be crucial for the catalytic cycle, as the ring may need to adopt a specific conformation to facilitate substrate binding or to stabilize a particular transition state.

Studies on substituted pyrrolidines have shown that intermolecular interactions in the crystalline state or in solution can also influence the ring's conformation and dynamics. rsc.org For 2,5-diisopropylpyrrolidine, the bulky isopropyl groups would be expected to favor a trans-diaxial or trans-diequatorial arrangement to minimize steric strain, which in turn would lock the pyrrolidine ring into a more rigid conformation. This pre-organization of the catalytic scaffold can be beneficial for enantioselectivity, as it reduces the number of accessible transition states.

In Silico Ligand Design and Optimization

In silico methods play a crucial role in the modern drug discovery and catalyst design process. nih.govjnu.ac.inrsc.org By using computational tools, it is possible to design and evaluate new catalyst structures virtually, before undertaking their synthesis and experimental testing. This approach can significantly accelerate the development of new and improved catalysts.

For 2,5-diisopropylpyrrolidine-based systems, in silico design could involve modifying the substituents on the pyrrolidine ring to enhance catalytic activity or selectivity. For example, one could computationally explore the effect of replacing the isopropyl groups with other alkyl or aryl groups to fine-tune the steric and electronic properties of the catalyst. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the catalysts with their performance, providing a predictive tool for designing new catalysts. nih.gov

The process of in silico ligand design and optimization for a pyrrolidine-based catalyst might involve the following steps:

Scaffold Selection: Starting with the 2,5-diisopropylpyrrolidine scaffold.

Virtual Library Generation: Creating a virtual library of derivatives with different substituents at various positions of the pyrrolidine ring.

Computational Screening: Using high-throughput computational methods, such as molecular docking or rapid DFT calculations, to predict the performance of each virtual catalyst in a target reaction.

Lead Identification: Identifying the most promising catalyst candidates based on the computational predictions.

Experimental Validation: Synthesizing and testing the lead candidates to validate the computational predictions.

This iterative cycle of computational design and experimental validation is a powerful strategy for the rational optimization of organocatalysts.

Future Directions and Advanced Research on Chiral Pyrrolidine Derivatives

Development of Next-Generation Chiral Catalytic Systems

The design and synthesis of novel chiral pyrrolidine-based organocatalysts remain a vibrant area of research. mdpi.com Scientists are moving beyond simple proline analogues to create more sophisticated catalytic systems with enhanced reactivity and stereocontrol. The development of next-generation catalysts often involves the introduction of additional functional groups or chiral elements to the pyrrolidine (B122466) scaffold. mdpi.comacs.org For instance, the incorporation of hydrogen-bond donors, Lewis basic sites, or bulky substituents can create a more defined chiral environment around the catalytic center, leading to higher enantioselectivities. acs.org

Future catalytic systems based on scaffolds like 2,5-diisopropylpyrrolidine may incorporate these advanced design principles. The isopropyl groups, for example, already provide a degree of steric hindrance that can influence the approach of substrates. Further modifications could involve the functionalization of the pyrrolidine ring or the nitrogen atom to introduce cooperative catalytic functionalities. The ultimate goal is to develop catalysts that are not only highly effective for a specific transformation but also exhibit broad substrate scope and operational simplicity.

Strategies for Scalable and Sustainable Asymmetric Synthesis

A significant challenge in modern organic synthesis is the translation of laboratory-scale reactions to industrial production. chiralpedia.comchiralpedia.com Future research will increasingly focus on developing scalable and sustainable asymmetric syntheses utilizing chiral pyrrolidine catalysts. This involves addressing several key aspects:

Catalyst Loading: Reducing the amount of catalyst required without compromising efficiency is a primary objective. High-turnover catalysts are essential for cost-effective and environmentally friendly processes. nih.gov

Solvent Selection: The use of greener, non-toxic, and recyclable solvents is a critical component of sustainable synthesis. Research into performing organocatalyzed reactions in water, ionic liquids, or deep eutectic solvents is gaining momentum. chiralpedia.com

Catalyst Recovery and Reuse: Heterogenization of chiral pyrrolidine catalysts by anchoring them to solid supports (e.g., polymers, silica, or magnetic nanoparticles) is a promising strategy for easy separation and recycling, thereby reducing waste and cost. nih.gov

The principles of green chemistry will guide the development of future applications for catalysts like 2,5-diisopropylpyrrolidine hydrochloride, ensuring that synthetic processes are not only efficient but also environmentally responsible. researchgate.net

Exploration of Tunable and Modular Pyrrolidine-Based Scaffolds

The ability to fine-tune the steric and electronic properties of a catalyst is crucial for optimizing its performance in a specific reaction. Pyrrolidine-based scaffolds are highly amenable to modification, offering a modular approach to catalyst design. nih.gov By systematically altering the substituents on the pyrrolidine ring, researchers can create a library of catalysts with diverse properties.

For a scaffold such as 2,5-diisopropylpyrrolidine, the isopropyl groups can be replaced with other alkyl or aryl groups of varying sizes and electronic natures. This modularity allows for the rapid optimization of the catalyst for a particular substrate or reaction type. The development of efficient synthetic routes to a wide range of substituted pyrrolidines is therefore a key research objective. rsc.orgtandfonline.com This "scaffold diversity" approach accelerates the discovery of new and improved catalytic systems for a broad spectrum of asymmetric transformations. nih.gov

Table 1: Examples of Tunable Pyrrolidine-Based Scaffolds and Their Applications

| Pyrrolidine Scaffold | Key Structural Feature | Application in Asymmetric Synthesis |

| Diarylprolinol Silyl (B83357) Ethers | Bulky diarylprolinol moiety | Conjugate additions, Michael reactions |

| Prolinamides | Amide functionality at the C-2 position | Aldol (B89426) reactions, Mannich reactions |

| C2-Symmetric 2,5-Disubstituted Pyrrolidines | Symmetrical substitution at C-2 and C-5 | Cycloaddition reactions, aldol reactions |

| Pyrrolidine-Thiourea Catalysts | Bifunctional with hydrogen-bonding thiourea | Michael additions, aza-Henry reactions |

This table presents examples of how different functionalities can be incorporated into the pyrrolidine scaffold to tune its catalytic activity for specific reactions.

Application in Addressing Contemporary Synthetic Challenges

Chiral pyrrolidine catalysts are increasingly being applied to solve complex problems in modern organic synthesis. Their ability to construct stereogenic centers with high fidelity makes them invaluable tools in the synthesis of natural products and pharmaceutically active compounds. nih.govmdpi.comresearchgate.net Future research will see the application of these catalysts in even more challenging transformations, including:

Late-Stage Functionalization: The selective introduction of chiral centers into complex molecules at a late stage of the synthesis is a significant challenge. Organocatalysts based on pyrrolidine scaffolds offer a mild and selective means to achieve this, avoiding the need for harsh reagents that could damage the substrate.

Cascade Reactions: The development of organocatalytic cascade reactions, where multiple bonds and stereocenters are formed in a single operation, is a highly desirable goal for improving synthetic efficiency.

Asymmetric C-H Functionalization: The direct and stereoselective functionalization of carbon-hydrogen bonds is a frontier in organic synthesis. Chiral pyrrolidine-based catalysts are being explored for their potential to mediate such transformations.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation (e.g., NMR for diastereoselectivity)

A deep understanding of reaction mechanisms is essential for the rational design of new and improved catalysts. Advanced spectroscopic and analytical techniques play a crucial role in elucidating the intricate details of organocatalytic cycles. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the stereochemical outcomes of asymmetric reactions. rsc.orgresearchgate.net

Interdisciplinary Research Opportunities in Stereoselective Chemistry

The future of stereoselective chemistry lies in interdisciplinary collaboration. su.seucsb.edu The development of advanced catalytic systems based on chiral pyrrolidines will benefit from expertise in various fields:

Computational Chemistry: Theoretical calculations can predict the stereochemical outcomes of reactions, guide the design of new catalysts, and provide a deeper understanding of reaction mechanisms. nih.gov

Materials Science: The immobilization of chiral catalysts on novel materials can lead to the development of robust and recyclable catalytic systems for applications in flow chemistry and industrial processes.

Biochemistry: Insights from enzyme catalysis can inspire the design of new biomimetic organocatalysts with high efficiency and selectivity. acs.org

By fostering collaborations between synthetic organic chemists and researchers in these and other disciplines, the full potential of chiral pyrrolidine derivatives in asymmetric catalysis can be realized, leading to groundbreaking innovations in chemical synthesis. rsc.orguzh.ch

Q & A

Q. Q1. What are the critical considerations for synthesizing 2,5-Diisopropylpyrrolidine hydrochloride with high purity?

Methodological Answer:

- Step 1: Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) using factorial design to minimize byproducts .

- Step 2: Employ purification techniques like recrystallization in anhydrous solvents or column chromatography with silica gel modified for amine hydrochlorides. Monitor purity via HPLC with a polar stationary phase (e.g., C18) .

- Step 3: Validate purity using -NMR to confirm absence of residual solvents or unreacted precursors. Integrate spectral peaks to quantify impurities below 1% .

Q. Q2. How should researchers handle contradictory solubility data for 2,5-Diisopropylpyrrolidine hydrochloride in polar vs. non-polar solvents?

Methodological Answer:

- Step 1: Replicate solubility tests under controlled humidity (e.g., glovebox for anhydrous conditions) to rule out hygroscopic interference .

- Step 2: Use computational tools (COSMO-RS or Hansen Solubility Parameters) to predict solvent compatibility based on molecular charge distribution .

- Step 3: Cross-validate experimental data with published crystallographic studies to identify polymorphic forms that may affect solubility .

Q. Q3. What safety protocols are essential for handling pyrrolidine derivatives like 2,5-Diisopropylpyrrolidine hydrochloride?

Methodological Answer:

- Protocol 1: Adhere to GHS/CLP regulations (EC 2020/8785): Use fume hoods for powder handling, wear nitrile gloves, and avoid inhalation (P261/P262 precautions) .

- Protocol 2: Conduct toxicity screenings via in vitro assays (e.g., Ames test for mutagenicity) if no prior toxicological data exists .

- Protocol 3: Store in airtight containers with desiccants to prevent hydrolysis, which may generate volatile amines .

Advanced Research Questions

Q. Q4. How can computational reaction path search methods improve the design of derivatives from 2,5-Diisopropylpyrrolidine hydrochloride?

Methodological Answer:

- Approach 1: Use quantum chemical calculations (DFT or ab initio) to map energy barriers for nucleophilic substitutions at the pyrrolidine nitrogen .

- Approach 2: Apply machine learning (e.g., graph neural networks) to predict regioselectivity in alkylation reactions, trained on datasets of similar pyrrolidine derivatives .

- Validation: Compare computational predictions with experimental -NMR shifts to verify electronic environment changes .

Q. Q5. What experimental strategies resolve discrepancies in catalytic activity data for metal complexes of 2,5-Diisopropylpyrrolidine hydrochloride?

Methodological Answer:

- Strategy 1: Perform controlled kinetic studies under inert atmospheres to exclude oxygen/water interference in metal coordination .

- Strategy 2: Use X-ray absorption spectroscopy (XAS) to confirm oxidation states and ligand binding modes, correlating with catalytic turnover numbers .

- Strategy 3: Apply multivariate analysis to decouple steric (isopropyl groups) vs. electronic (HCl counterion) effects on catalytic efficiency .

Q. Q6. How can researchers optimize reactor design for scaling up reactions involving 2,5-Diisopropylpyrrolidine hydrochloride?

Methodological Answer:

- Step 1: Use dimensionless analysis (e.g., Damköhler number) to balance reaction kinetics and mass transfer in batch vs. flow reactors .

- Step 2: Simulate heat dissipation profiles using computational fluid dynamics (CFD) to prevent exothermic runaway in large-scale syntheses .

- Step 3: Validate scalability via pilot trials with inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Data Analysis & Contradiction Management

Q. Q7. What statistical methods are recommended for analyzing dose-response curves in pharmacological studies of this compound?

Methodological Answer:

- Method 1: Fit data to Hill-Langmuir equations using nonlinear regression (e.g., Levenberg-Marquardt algorithm) to estimate EC and cooperativity .

- Method 2: Apply bootstrap resampling to quantify confidence intervals for potency metrics, addressing outliers from biological replicates .

- Validation: Cross-check with Bayesian hierarchical models to account for inter-experimental variability .

Q. Q8. How should researchers address inconsistent stability data for 2,5-Diisopropylpyrrolidine hydrochloride under varying pH conditions?

Methodological Answer:

- Step 1: Conduct accelerated stability studies (40°C/75% RH) with pH-adjusted buffers, sampling at intervals for LC-MS degradation profiling .

- Step 2: Use QSPR (Quantitative Structure-Property Relationship) models to predict hydrolysis pathways based on electron density at the amine center .

- Step 3: Validate degradation products via tandem MS/MS and compare with reference standards (e.g., EP/JP pharmacopeial impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.